REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:16][S:17][CH2:18][C:19](OCC)=[O:20].C(OCl)(C)(C)C.C(N(CC)CC)C>C(Cl)Cl>[C:4]([C:3]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:2]=1[NH:1][C:19](=[O:20])[CH:18]2[S:17][CH3:16])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1.52 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.52 mol
|
Type
|
reactant
|
Smiles
|
CSCC(=O)OCC
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.52 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCl
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with 204 g
|
Type
|
ADDITION
|
Details
|
treated dropwise with 500 ml
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
at -70° C. treated with 182 g
|
Type
|
WAIT
|
Details
|
to come to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The methylene chloride solution was washed twice with 3 liters of ice water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating the dried solution to a yellow oil under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 1 liter of 1N hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath 343 g
|
Type
|
CUSTOM
|
Details
|
(79.9%) of crude produce
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
FILTRATION
|
Details
|
after filtering
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
Two recrystallizations from toluene
|
Type
|
CUSTOM
|
Details
|
gave creamy white flakes
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |